Welcome to the BenchChem Online Store!
molecular formula C8H13NO4 B1596591 Ethyl 2-acetamido-3-oxobutanoate CAS No. 5431-93-6

Ethyl 2-acetamido-3-oxobutanoate

Cat. No. B1596591
M. Wt: 187.19 g/mol
InChI Key: YUXXFBQECDBUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04593118

Procedure details

A Parr flask was charged with 0.2 mol of ethyl 2-oximinoacetoacetate, 0.4 mol of acetic anhydride, 45 psi of hydrogen, and a mixture of 0.25 g of 5% palladium-on-carbon and 0.4 g of 10% palladium-on-carbon and shaken for about 22 hours. Work-up of the resultant reaction mixture provided a 92.3% yield of ethyl 2-acetamidoacetoacetate.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1](=[C:3]([C:9]([CH3:11])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5])O.[C:12](OC(=O)C)(=[O:14])[CH3:13].[H][H]>[Pd]>[C:12]([NH:1][CH:3]([C:9]([CH3:11])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
N(O)=C(C(=O)OCC)C(=O)C
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
shaken for about 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Work-up of the resultant reaction mixture

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.